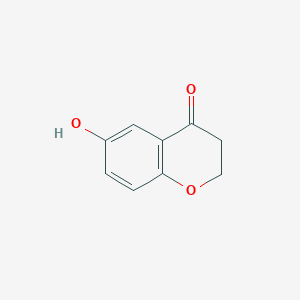

6-Hydroxy-chroman-4-one

Übersicht

Beschreibung

6-Hydroxy-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of chroman-4-one and indanone derivatives from 2- (allyloxy)benzaldehyde and tertiary cyclopropyl alcohols by a silver-catalyzed radical ring-opening/coupling/cyclization cascade .Molecular Structure Analysis

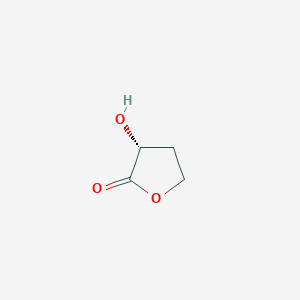

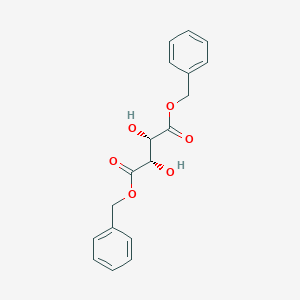

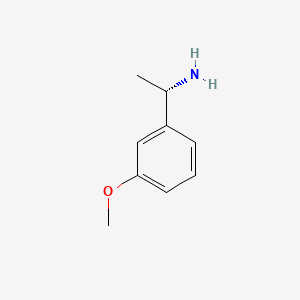

The molecular formula of 6-Hydroxy-chroman-4-one is C9H8O3 . It is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis

6-Hydroxy-chroman-4-one has a molecular weight of 164.16 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Medicinal Compounds

The chroman-4-one framework, which includes 6-Hydroxy-chroman-4-one, is a significant structural entity in medicinal chemistry. It serves as a major building block for a large class of compounds with remarkable biological and pharmaceutical activities. Recent developments have focused on improving the methodologies for synthesizing these compounds, with studies from 2016 to 2021 highlighting major synthetic methods .

Inflammatory Diseases Treatment

Chroman-4-one derivatives have been studied for their role in treating inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. The anti-inflammatory properties of these compounds make them a versatile scaffold exhibiting a wide range of pharmacological activities .

Cutaneous Leishmaniasis Therapy

Research has been conducted to evaluate the efficacy and toxicity of new chroman-4-one hydrazones derivatives as therapeutic alternatives for treating cutaneous leishmaniasis (CL). These compounds undergo molecular optimization to enhance their therapeutic potential .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 6-Hydroxy-chroman-4-one are pteridine reductase-1 . This compound has shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM . Pteridine reductase-1 is a key enzyme involved in the folate metabolism pathway, which is crucial for the survival and proliferation of certain parasites .

Mode of Action

6-Hydroxy-chroman-4-one interacts with its targets by binding to the active site of pteridine reductase-1 . This binding inhibits the activity of the enzyme, leading to a disruption in the folate metabolism pathway . The exact molecular interactions between 6-Hydroxy-chroman-4-one and pteridine reductase-1 are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by 6-Hydroxy-chroman-4-one is the folate metabolism pathway . By inhibiting pteridine reductase-1, 6-Hydroxy-chroman-4-one disrupts the production of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides . This disruption can lead to a halt in DNA replication and cell division, particularly in rapidly dividing cells such as those of parasites .

Pharmacokinetics

Like other chromanone analogs, it is expected to have good bioavailability due to its lipophilic nature

Result of Action

The molecular and cellular effects of 6-Hydroxy-chroman-4-one’s action primarily involve the inhibition of cell division in targeted organisms . By disrupting the folate metabolism pathway, 6-Hydroxy-chroman-4-one can halt the replication of DNA and the division of cells . This can lead to the death of the organism or a significant reduction in its ability to proliferate .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-chroman-4-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other metabolites or drugs, and the specific characteristics of the target organism

Eigenschaften

IUPAC Name |

6-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKPIKIGEYFNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427765 | |

| Record name | 6-HYDROXY-CHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-chroman-4-one | |

CAS RN |

80096-64-6 | |

| Record name | 6-HYDROXY-CHROMAN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)